11,12-Dihydroretinal is primarily sourced from biological systems where it is formed as an intermediate during the conversion of retinal to other visual pigments. It can also be synthesized in laboratory settings through various chemical methods.
Chemically, 11,12-Dihydroretinal belongs to the family of retinoids, which are compounds related to vitamin A. It is classified under polyunsaturated hydrocarbons due to its multiple double bonds.
The synthesis of 11,12-Dihydroretinal can be achieved through several methods:
The chemical synthesis typically requires specific reagents and conditions:
The molecular formula for 11,12-Dihydroretinal is C20H28O. Its structure features a series of conjugated double bonds that contribute to its properties and functionality in biological systems.
11,12-Dihydroretinal undergoes several important chemical reactions:
These reactions often involve catalysts or specific environmental conditions (like pH and temperature) that facilitate the transformation without leading to degradation or unwanted by-products.
In the context of vision, 11,12-Dihydroretinal acts as an intermediate in the regeneration of visual pigments. When light hits photoreceptor cells, retinal undergoes a conformational change (from cis to trans), which triggers a cascade of biochemical reactions leading to visual signal transduction.
This mechanism is critical for maintaining phototransduction efficiency and ensuring that photoreceptors can respond quickly to changes in light intensity.
11,12-Dihydroretinal has several applications in scientific research:
The biosynthesis of 11,12-dihydroretinal is primarily mediated by retinol saturase (RetSat) enzymes, homologs of bacterial phytoene desaturases. In zebrafish (Danio rerio), the enzyme zRetSat A exhibits dual bond specificity, catalyzing saturation at either the C13-C14 or C7-C8 positions of all-trans-retinol to yield all-trans-13,14-dihydroretinol or all-trans-7,8-dihydroretinol, respectively [2]. This enzymatic flexibility contrasts with mammalian RetSat, which exclusively targets the C13-C14 bond. The reaction proceeds via NADPH-dependent reduction, inserting hydrogen atoms across the double bond:
all-trans-retinol + NADPH + H⁺ → all-trans-13,14-dihydroretinol + NADP⁺
Evolutionary conservation is evident in RetSat’s homology to cyanobacterial carotenoid isomerases (CrtH) and plant phytoene desaturases (PDS), underscoring an ancient origin in retinoid metabolism [2].
Tissue-specific expression further refines dihydroretinal production. In zebrafish, zRetSat A mRNA localizes to the liver and intestine in both larvae and adults, whereas the inactive isoform zRetSat B appears transiently in early developmental stages [2]. This spatial restriction ensures dihydroretinoids are synthesized in tissues dedicated to retinoid storage and systemic distribution.
Table 1: Retinol Saturase Enzymes Across Species
Organism | Enzyme | Bond Specificity | Primary Products |
---|---|---|---|
Zebrafish | zRetSat A | C13-C14 or C7-C8 | all-trans-13,14-dihydroretinol; all-trans-7,8-dihydroretinol |
Mouse | mRetSat | C13-C14 | all-trans-13,14-dihydroretinol |
Bacteria | CrtI | Variable | Carotenoid intermediates |
The metabolic precursor of 11,12-dihydroretinal is all-trans-dihydroretinol, generated through a two-step enzymatic cascade:
Retinyl Ester Hydrolysis:Retinyl ester hydrolase (REHase) liberates all-trans-retinol from hepatic storage pools (e.g., retinyl palmitate). This hydrolysis is critical for mobilizing retinol substrates for subsequent saturation [2].
Retinol Dehydrogenation/Reduction:Short-chain dehydrogenases/reductases (SDRs) govern reversible redox interconversions between retinol and retinal derivatives:
Catalytic versatility is a hallmark of SDR enzymes. Human 11-cis-retinol dehydrogenase (11-cis-RoDH) oxidizes/reduces multiple retinoid isomers, including 9-cis-, 11-cis-, and 13-cis-retinol/retinal, albeit with altered kinetics in detergent-solubilized membranes [8]. This promiscuity enables redundant pathways for dihydroretinoid homeostasis.
Table 2: Key Enzymes in Dihydroretinol Metabolism
Enzyme | Reaction Catalyzed | Cofactor Preference | Catalytic Efficiency (Kcat/Km) |
---|---|---|---|
RDH11 | all-trans-retinal → all-trans-retinol | NADPH | 4.2 × 10⁴ M⁻¹s⁻¹ (human) |
11-cis-RoDH | 11-cis-retinol → 11-cis-retinal | NAD⁺ | 1.8 × 10³ M⁻¹s⁻¹ (bovine) |
zRetSat A | all-trans-retinol → dihydroretinol | NADPH | Not quantified |
Genetic Modulators
Environmental Influences
Temperature adaptation directly modulates retinal dehydrogenase kinetics in ectotherms. In lamprey (Petromyzon marinus), pineal photoreceptors exhibit prolonged photoresponse kinetics at lower temperatures (5–10°C), with time-to-peak increasing from 1.0 s (20°C) to >2.5 s (10°C) . This thermal sensitivity arises from:
Dietary vitamin A status further regulates dihydroretinoid synthesis. Zebrafish maintained on carotenoid-rich diets upregulate zRetSat A expression in enterocytes, enhancing all-trans-13,14-dihydroretinol production by ~40% compared to vitamin A-deficient cohorts [2].
Table 3: Regulation of Dihydroretinoid Pathways
Regulatory Factor | Effect on Dihydroretinoid Synthesis | Mechanism |
---|---|---|
Rbp1 knockout | ↓ 9CDHRA in brain; ↓ spatial memory | Impaired ligand biogenesis |
Low temperature (10°C) | ↑ Time-to-peak of photoresponse (lamprey pineal) | Reduced retinal dehydrogenase activity |
High carotenoid diet | ↑ all-trans-13,14-dihydroretinol production (zebrafish) | Induction of zRetSat A expression |
Compounds Mentioned
Generated from diverse sources including biochemical studies in zebrafish, mice, and lamprey [2] [8].
CAS No.: 15751-45-8
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